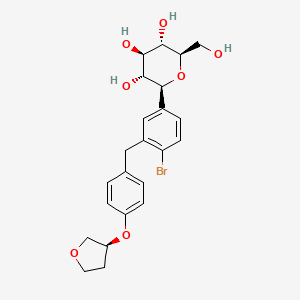
Bromo Empagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo Empagliflozin is a derivative of Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Empagliflozin is primarily used to manage type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine
Métodos De Preparación
The synthesis of Bromo Empagliflozin involves several steps, starting with the reaction of 5-bromo-2-chlorobenzoic acid and anisole to form 5-bromo-2-chlorophenyl-4-methoxyphenyl-ketone. This intermediate undergoes a reduction reaction to yield 5-bromo-2-chloro-4’-methoxydiphenylmethane. The next step involves a coupling reaction with 2,3,4,6-O-tetrapivaloyl-alpha-D-bromo-glucopyranose to produce a key intermediate. This intermediate is then demethylated and reacted with (S)-3-iodo-tetrahydrofuran under alkaline conditions to form this compound .
Análisis De Reacciones Químicas
Bromo Empagliflozin can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or add hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its effects on glucose metabolism can be studied in cellular and animal models.
Medicine: As a derivative of Empagliflozin, it may have potential therapeutic applications in managing diabetes and related conditions.
Industry: It can be used in the development of new pharmaceuticals and chemical processes
Mecanismo De Acción
Bromo Empagliflozin, like Empagliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine. The primary molecular target is SGLT2, but it may also affect other pathways involved in glucose metabolism and renal function .
Comparación Con Compuestos Similares
Bromo Empagliflozin can be compared with other SGLT2 inhibitors such as:
- Dapagliflozin
- Canagliflozin
- Ertugliflozin While all these compounds inhibit SGLT2 and promote glucose excretion, this compound’s unique bromine atom may confer different pharmacokinetic and pharmacodynamic properties. For instance, it may have different absorption, distribution, metabolism, and excretion profiles compared to other SGLT2 inhibitors .
Propiedades
Fórmula molecular |
C23H27BrO7 |
|---|---|
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-2-[4-bromo-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27BrO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 |
Clave InChI |
WETJYJMFYZMTCR-QZMOQZSNSA-N |
SMILES isomérico |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Br |
SMILES canónico |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


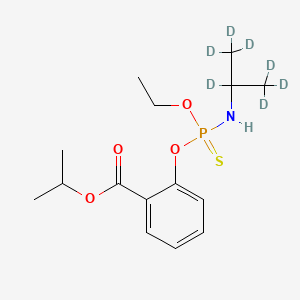
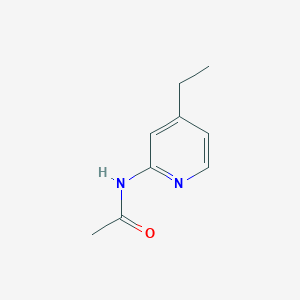
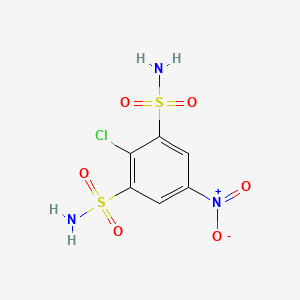
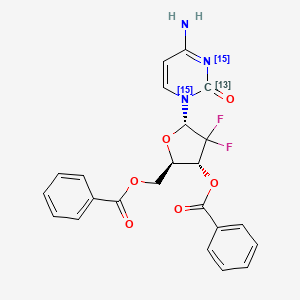
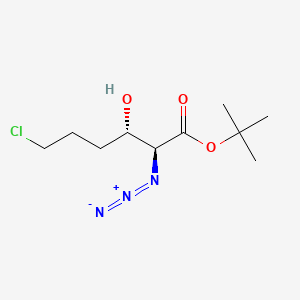
![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
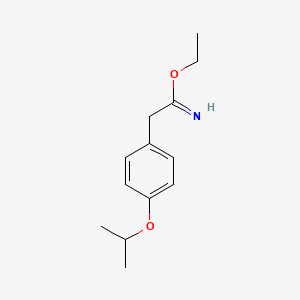
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)
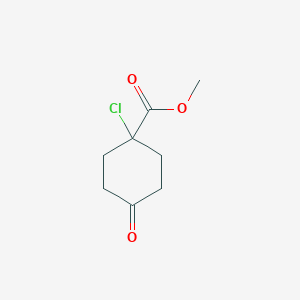
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)

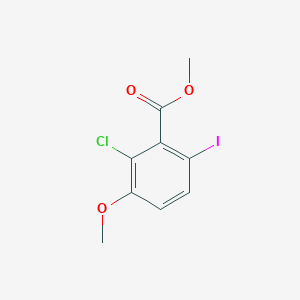
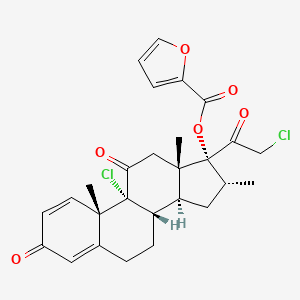
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
